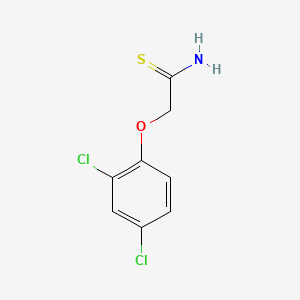

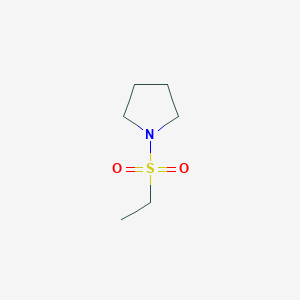

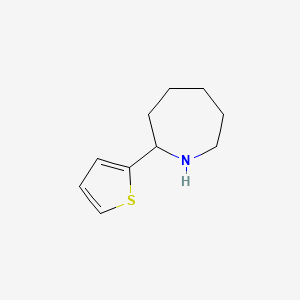

![molecular formula C16H20N2O2S B1335296 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588692-33-5](/img/structure/B1335296.png)

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2-aminothiophene, which is a core structure for various pharmacologically active compounds. The specific compound mentioned includes a hexahydrocycloocta[b]thiophene ring system, which is a saturated eight-membered ring containing a sulfur atom, and a carboxamide functional group, indicating its potential as a bioactive molecule .

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives typically involves the Gewald synthesis, a multistep reaction that allows for the introduction of various substituents into the thiophene core . The synthesis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes has been explored, with variations in the substituents leading to different biological activities . The synthesis of these compounds is crucial for the development of new pharmacological agents.

Molecular Structure Analysis

The molecular structure of 2-aminothiophene derivatives is characterized by the presence of an amino group and a carboxamide or carboxylate group attached to the thiophene ring. The structure-activity relationships (SAR) of these compounds have been studied, revealing that specific substitutions at various positions on the thiophene ring can significantly affect their biological activity . The presence of a furylmethyl group in the compound of interest suggests a potential for unique interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2-aminothiophene derivatives is influenced by the presence of amino and carboxamide groups. These functional groups can participate in various chemical reactions, potentially leading to the formation of new bonds and the introduction of additional substituents. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are determined by their molecular structure. The presence of the hexahydrocycloocta[b]thiophene ring system is likely to confer a certain degree of lipophilicity, which can influence the compound's solubility, stability, and ability to cross biological membranes . The carboxamide group can engage in hydrogen bonding, affecting the compound's solubility and interaction with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of 2-aminothiophene derivatives. For instance, some derivatives have been found to act as allosteric enhancers at the adenosine A1 receptor, with potential applications in the treatment of various conditions . Other studies have reported the antimicrobial activity of these compounds, as well as their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents . These case studies highlight the therapeutic potential of 2-aminothiophene derivatives and the importance of understanding their structure-activity relationships.

Aplicaciones Científicas De Investigación

Antimycobacterial Properties

One of the notable applications of compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is in antimycobacterial therapy. A study synthesized derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis. One derivative showed significant potency against M. tuberculosis, outperforming established drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antibiotic and Antibacterial Drugs

Another research focus involves the synthesis of new antibiotic and antibacterial drugs. Derivatives of this compound have been studied for their potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anti-Inflammatory and Antioxidant Activities

Additionally, the acid chloride derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties, showing comparable activity to ibuprofen and ascorbic acid (Kumar et al., 2008).

Neuropharmacological Activities

Studies also extend to neuropharmacology, where novel thiophene derivatives synthesized from this compound were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating significant efficacy (Amr et al., 2010).

Allosteric Modulation of Adenosine Receptors

The compound's derivatives have been evaluated as allosteric modulators of adenosine receptors, offering insights into their structural-activity relationships and potential therapeutic applications (Nikolakopoulos et al., 2006).

Gewald Reaction and Chemical Synthesis

Moreover, the Gewald reaction, a method for synthesizing thiophene derivatives, has been employed to create compounds related to 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide for various research purposes (Abaee & Cheraghi, 2013).

Direcciones Futuras

Thiophene derivatives have been the focus of many researchers due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities and potential applications of “2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide”.

Propiedades

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHYTIKRNCXJNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)